Fragment Elaboration Potential: Target Engagement Advantage over the Parent Fragment (TJ0)
The compound constitutes a direct elaboration of the crystallographic fragment hit 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (PDB ligand TJ0). While the parent fragment TJ0 binds to Enterovirus D68 3C protease, quantitative affinity data for TJ0 alone has not been disclosed in the primary PDB deposition, and the fragment was identified in a PanDDA crystallographic screen, which typically detects weak binders with Kd/IC50 values in the high micromolar to millimolar range [1]. The addition of the pyridin-3-yl substituent in the target compound provides a vector for additional interactions with the S1' or S2' subsites of the protease, as suggested by the binding pose of TJ0 (PDB 7GPJ, resolution 1.40 Å) [1]. No direct quantitative affinity comparison between this compound and TJ0 was found in the public domain as of the search date. This evidence is class-level inference based on fragment elaboration principles.
| Evidence Dimension | Predicted binding affinity improvement via fragment growth |
|---|---|
| Target Compound Data | Not available (no published IC50/Kd for the compound) |
| Comparator Or Baseline | 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (TJ0): weak fragment hit, no quantitative Kd disclosed; typical PanDDA fragment hits: Kd > 100 µM |
| Quantified Difference | Cannot be quantified from public data |
| Conditions | Enterovirus D68 3C protease, PDB 7GPJ, X-ray diffraction 1.40 Å |
Why This Matters
For fragment-to-lead programs targeting enteroviral 3C proteases, this compound offers a pre-installed pyridinyl growth vector that the parent fragment TJ0 lacks, potentially saving 2-4 synthetic steps in hit expansion.
- [1] RCSB Protein Data Bank. 7GPJ: Crystal Structure of Enterovirus D68 3C Protease in complex with Z85249949. Ligand TJ0: 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one. Deposited 2023-08-24. View Source
